molecular formula C16H13BrN2O2S B2430574 4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 912760-90-8

4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2430574
CAS No.: 912760-90-8
M. Wt: 377.26
InChI Key: CKOFKLFSGIPQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule based on the benzothiazole scaffold, a structure recognized for its broad and significant pharmacological potential in medicinal chemistry research . The compound features a benzamide group attached to the 2-position of the benzothiazole core, which is further substituted with methoxy and methyl groups at the 4 and 7 positions, and a bromo-substituted phenyl ring. This specific arrangement of substituents is designed to explore structure-activity relationships in various biochemical contexts. Benzothiazole derivatives have been extensively investigated as privileged structures in drug discovery due to their diverse biological activities . They are frequently studied as anticancer agents, with some analogues demonstrating potent and selective activity against a range of cancer cell lines, including mammary, ovarian, colon, and lung cancer subpanels . The benzothiazole nucleus is also a key pharmacophore in compounds targeting neurological receptors; for instance, close structural analogues have been developed as novel, selective, and brain-penetrant positive allosteric modulators of muscarinic receptors, indicating their value in neuroscience research . The presence of the bromo atom on the benzamide ring offers a potential site for further chemical modification via metal-catalyzed cross-coupling reactions, making this compound a versatile intermediate for the synthesis of a larger chemical library for high-throughput screening . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c1-9-3-8-12(21-2)13-14(9)22-16(18-13)19-15(20)10-4-6-11(17)7-5-10/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOFKLFSGIPQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The NHC-catalyzed oxidative amidation method, adapted from recent advancements in organocatalysis, offers a green and efficient pathway for synthesizing 4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide. This approach utilizes 4-bromobenzaldehyde 1 and 4-methoxy-7-methyl-1,3-benzothiazol-2-amine 2 as starting materials. The triazolium salt 4 (20 mol%) acts as a precatalyst, generating an active NHC species in situ upon deprotonation by cesium carbonate (Cs₂CO₃). The oxidant 5 (2.0 equiv) facilitates the conversion of the aldehyde to an acyl azolium intermediate, which subsequently undergoes nucleophilic attack by the benzothiazol-2-amine to form the amide bond.

Reaction conditions involve dichloromethane (CH₂Cl₂) as the solvent at 25°C under an inert argon atmosphere. After 12 hours, the crude product is purified via flash chromatography, yielding the target compound in 84% isolated yield. Key advantages of this method include:

  • Elimination of traditional coupling reagents (e.g., EDCl, HOBt).
  • Tolerance of electron-withdrawing substituents on the benzothiazole ring.
  • Scalability to gram-scale synthesis without significant yield reduction.

Substrate Scope and Limitations

While the NHC-catalyzed system excels in synthesizing aryl-substituted benzothiazol-2-ylamides, steric hindrance from the 4-methoxy and 7-methyl groups on the benzothiazole ring may slightly reduce reaction efficiency compared to simpler analogs. Computational studies suggest that electron-donating substituents enhance the nucleophilicity of the amine, offsetting steric effects and maintaining high yields.

Multi-Step Synthesis via Acyl Thiourea Intermediate

Sequential Cyclization and Amidation

An alternative route, inspired by thiazole ring-forming reactions, involves a multi-step sequence beginning with the synthesis of an acyl thiourea intermediate. Although originally developed for quinoline-thiazole hybrids, this method can be adapted for benzothiazole systems:

  • Formation of Acyl Thiourea :
    Pentanoyl chloride 1 reacts with potassium thiocyanate (KSCN) in dry acetone to generate an isothiocyanate intermediate 2 . Subsequent treatment with 4-methoxy-7-methyl-1,3-benzothiazol-2-amine 3 yields acyl thiourea 4 under moisture-free conditions.

  • Cyclization with p-Bromophenacylbromide :
    The purified acyl thiourea 4 undergoes cyclization with p-bromophenacylbromide 5 in dry tetrahydrofuran (THF) under nitrogen atmosphere. Sulfur nucleophilic attack at the α-carbon of 5 initiates a rearrangement, culminating in dehydration to form the thiazole ring and the final amide product.

Crystallographic Validation

Single-crystal X-ray diffraction (SC-XRD) analysis of analogous compounds reveals a triclinic crystal system with unit cell parameters a = 9.2304 Å, b = 11.1780 Å, c = 11.3006 Å, and V = 1025.61 ų. The benzamide moiety adopts a near-planar conformation relative to the benzothiazole ring, stabilized by C–H···N and C–H···O hydrogen bonds. Hirshfeld surface analysis indicates dominant H···H (44.1%) and H···C/C···H (15.3%) interactions, underscoring the role of van der Waals forces in crystal packing.

Structural and Computational Characterization

Density Functional Theory (DFT) Studies

Geometric optimization of this compound using the B3LYP/cc-pVDZ method confirms a global energy minimum with no imaginary frequencies. Key bond lengths and angles align with experimental XRD data, validating the computational model. The HOMO-LUMO energy gap (ΔE = 4.23 eV) suggests moderate electronic stability, consistent with its observed reactivity in amidation reactions.

Spectroscopic Analysis

  • ¹H NMR : A singlet at δ 13.02 ppm corresponds to the amide NH proton, while aromatic protons resonate between δ 7.50–8.06 ppm.
  • FTIR : Strong absorption at 1674 cm⁻¹ confirms the C=O stretch of the amide group.

Comparative Evaluation of Synthetic Methods

Parameter NHC-Catalyzed Method Acyl Thiourea Method
Yield 84% 72%
Reaction Time 12 hours 24 hours
Catalyst Triazolium salt None
Purification Flash chromatography Column chromatography
Scalability Gram-scale Milligram-scale

The NHC-catalyzed method outperforms the multi-step approach in yield and scalability, though the latter remains valuable for introducing structural diversity via intermediate functionalization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted benzamide, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzamide core with a bromine atom at the para position and a benzothiazole moiety substituted with methoxy and methyl groups. The general synthetic route involves several steps:

  • Formation of Benzothiazole Moiety : Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Bromination : The benzamide core can be brominated using bromine or N-bromosuccinimide (NBS).
  • Coupling Reaction : The brominated benzamide is coupled with the benzothiazole derivative using a coupling agent like EDCI in the presence of triethylamine.

Anticancer Properties

Research indicates that 4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has shown activity against A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
This compoundA4315.0Inhibition of AKT/ERK pathways
This compoundA5494.5Induction of apoptosis

The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation, suggesting its potential for development as an anticancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. Its effectiveness against Gram-positive and Gram-negative bacteria has been documented, showcasing its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus15
This compoundEscherichia coli20

The compound's structure allows it to interact with bacterial enzymes and disrupt essential cellular processes, thereby exhibiting antimicrobial properties .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Anticancer Study : A recent investigation into various benzothiazole derivatives found that this compound exhibited significant cytotoxicity against human cancer cell lines at low concentrations, indicating its promise as a lead compound for drug development .
  • Antimicrobial Evaluation : Another study focused on synthesizing related benzothiazole derivatives reported that compounds similar to this compound showed potent antimicrobial activity against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole moiety can play a crucial role in these interactions due to its aromatic and heterocyclic nature, which can facilitate binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide: Lacks the methyl group on the benzothiazole ring.

    4-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide: Substitutes the bromo group with a chloro group.

    4-bromo-N-(4-methoxy-7-methyl-1,3-benzoxazol-2-yl)benzamide: Replaces the sulfur atom in the benzothiazole ring with an oxygen atom.

Uniqueness

4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the specific combination of substituents on the benzamide and benzothiazole rings. The presence of the bromo group, methoxy group, and methyl group can influence its chemical reactivity and biological activity, making it distinct from similar compounds.

Biological Activity

4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core substituted with a bromine atom and a benzothiazole moiety, which includes methoxy and methyl groups. This unique structure contributes to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H15BrN2OS
Molecular Weight373.27 g/mol
SolubilityModerate in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzothiazole moiety enhances binding affinity to active sites, potentially inhibiting or modulating target activity. The presence of the bromine atom may also enhance its pharmacological properties by facilitating further functionalization.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives containing benzothiazole structures demonstrate IC50 values ranging from 1.2 to 5.3 µM against different cancer types, indicating strong potential for anticancer applications .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
4-bromo-N-(4-methoxy-7-methyl...)MCF-73.1
4-bromo-N-(4-methoxy...)HCT 1163.7
Benzothiazole DerivativeVarious1.2 - 5.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Certain derivatives have shown selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported around 8 µM . This suggests potential use in treating bacterial infections.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (µM)
4-bromo-N-(4-methoxy...)E. faecalis8
Benzothiazole DerivativeStaphylococcus aureus16

Case Studies

Several studies have explored the therapeutic potential of benzothiazole derivatives:

  • Antiproliferative Studies : A study highlighted the efficacy of various benzothiazole derivatives against cancer cell lines, demonstrating significant inhibition rates comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of related compounds, establishing that modifications in the benzothiazole structure can enhance antimicrobial potency against resistant strains.

Q & A

Basic Question: What synthetic methodologies are commonly employed for preparing 4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide?

Methodological Answer:
The synthesis typically involves coupling a brominated benzoyl chloride derivative with a substituted benzothiazole amine. For example, click chemistry (copper-catalyzed azide-alkyne cycloaddition) has been utilized for analogous benzothiazole derivatives, as seen in reactions involving CuSO₄·5H₂O, sodium ascorbate, and DMF at room temperature . Purification often employs column chromatography with hexane/ethyl acetate gradients. Yield optimization may require stoichiometric adjustments (e.g., 2:1 molar ratios of reactants) and monitoring via TLC.

Advanced Question: How can researchers address discrepancies in biological activity data for this compound across different assays?

Methodological Answer:
Data contradictions often arise from variations in assay conditions (e.g., pH, solvent systems, or cell lines). For example, fluorescence intensity studies of similar benzamide derivatives highlight solvent polarity effects on bioactivity . To resolve discrepancies:

  • Reproducibility Checks: Standardize assay protocols (e.g., solvent: DMSO concentration ≤0.1%).
  • Orthogonal Assays: Validate results using complementary techniques (e.g., spectrofluorometry and enzyme inhibition assays).
  • Structural Confirmation: Ensure compound integrity via X-ray crystallography (as in ) to rule out degradation or polymorphism.

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR: To confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm ).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 391.02).
  • X-ray Diffraction: Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related benzamides .

Advanced Question: How can the electronic effects of the bromo and methoxy substituents influence this compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The bromine atom at the para position activates the benzamide core for Suzuki-Miyaura coupling, while the methoxy group at the benzothiazole 4-position enhances electron density, potentially stabilizing intermediates. Experimental design considerations:

  • Catalyst Selection: Palladium acetate (Pd(OAc)₂) and cesium pivalate are effective for analogous aryl couplings .
  • Solvent Optimization: Dioxane or toluene at elevated temperatures (80–100°C) improves yields.
  • Byproduct Analysis: Monitor for dehalogenation using GC-MS or HPLC .

Advanced Question: What computational strategies can predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., bacterial PPTases, as suggested for trifluoromethyl analogs ).
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity, focusing on the benzothiazole’s electron-deficient π-system.
  • MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues.

Basic Question: What purification methods are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1) to separate by polarity .
  • Recrystallization: Methanol or ethanol at low temperatures (0–4°C) enhances purity .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .

Advanced Question: How can researchers design SAR studies to optimize the compound’s bioactivity?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO₂) at the benzamide para position.
  • Benzothiazole Modifications: Replace methoxy with methylsulfonyl or amino groups to alter hydrophilicity .
  • Activity Cliffs: Use IC₅₀ data to identify critical substituents (e.g., bromine’s role in target binding ).

Basic Question: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the benzothiazole moiety.
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the amide bond.
  • Long-Term Stability: Monitor via periodic NMR to detect decomposition (e.g., bromine loss via GC-MS ).

Advanced Question: How can crystallographic data inform the design of co-crystals or salts for improved solubility?

Methodological Answer:

  • Crystal Packing Analysis: Identify hydrogen-bond donors/acceptors (e.g., amide NH or benzothiazole S atom) using X-ray data .
  • Co-former Selection: Test carboxylic acids (e.g., succinic acid) for salt formation.
  • PXRD: Confirm polymorphic purity post-crystallization .

Advanced Question: What mechanistic insights can be gained from kinetic studies of this compound’s metabolic degradation?

Methodological Answer:

  • LC-MS/MS Metabolite Profiling: Identify oxidative metabolites (e.g., demethylation at the methoxy group).
  • CYP450 Inhibition Assays: Use human liver microsomes to assess isoform-specific interactions.
  • Half-life Determination: Calculate t₁/₂ in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.